N-linoleoylglycine
Overview
Description
N-linoleoylglycine is a N-acyl-amino acid . It is a conjugate acid of a N-linoleoylglycine (1-) . The molecular formula is C20H35NO3 .
Synthesis Analysis
The synthesis of N-linoleoylglycine involves the chemical synthesis and subsequent characterization of specific members of the fatty acid amide family . The synthetically prepared fatty acid amides and those obtained commercially are used as standards for the characterization and quantification of the fatty acid amides produced by biological systems .Molecular Structure Analysis
The molecular structure of N-linoleoylglycine includes a long chain of carbon atoms with a carboxyl group at one end and an amine group at the other . The InChI string representation of the molecule isInChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19 (22)21-18-20 (23)24/h6-7,9-10H,2-5,8,11-18H2,1H3, (H,21,22) (H,23,24)/b7-6-,10-9-
. Chemical Reactions Analysis
N-linoleoylglycine is involved in various biological reactions. It has been found to have anti-inflammatory activities, reducing leukocyte migration in a mouse peritonitis model .Physical And Chemical Properties Analysis
The molecular weight of N-linoleoylglycine is 337.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has two hydrogen bond donors .Scientific Research Applications
Anti-Inflammatory Activities
N-linoleoylglycine has been studied for its potential as an anti-inflammatory agent. In vivo models, like the mouse peritonitis assay, showed that N-linoleoylglycine can reduce leukocyte migration at low doses. This suggests its effectiveness in promoting the resolution of chronic inflammation (Burstein et al., 2012).
Modulation of Calcium Influx and Nitric Oxide Production
N-linoleoylglycine has been implicated in the modulation of calcium influx and nitric oxide production in sensory neurons. This points towards its potential role in sensory neuron regulation and possibly in pain perception (Rimmerman et al., 2008).
Activation of Lipid Receptor GPR132
This compound has been identified as an activator of the G-protein-coupled receptor GPR132. This receptor is involved in various physiological processes, and the activation by N-linoleoylglycine suggests a role in lipid signaling pathways (Foster et al., 2019).
Role in Skin and Lung Function
N-linoleoylglycine might play a role in the function of skin and lung, possibly relating to barrier function or immune response, as indicated by its presence and regulation in these tissues (Waluk et al., 2010).
Implications in Metabolic Diseases
Studies have also explored the role of N-linoleoylglycine and related compounds in metabolic diseases, including diabetes. This research could provide insights into its potential as a biomarker or therapeutic target (Xiang et al., 2023).
Safety And Hazards
Future Directions
N-linoleoylglycine and other N-linked amino acid-linoleic acid conjugates have potential as anti-inflammatory agents . They could provide suitable templates in a drug discovery program leading to novel agents for promoting the resolution of chronic inflammation . A recent study also identified N-palmitoylglycine and N-linoleoylglycine as G2A-activators .
properties
IUPAC Name |
2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRHZEHWEYAHCO-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334847 | |
Record name | N-Linoleoyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-linoleoylglycine | |
CAS RN |
2764-03-6 | |
Record name | N-Linoleoyl glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2764-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine linoleamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Linoleoyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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